1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- is a heterocyclic compound characterized by a benzotriazine ring system. It is notable for its unique structural features, which include a hydroxyl group and a fluorine atom at specific positions on the ring. The compound has gained attention in various fields, including organic chemistry and medicinal research, due to its potential applications as an enzyme inhibitor and in the synthesis of complex molecules.
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- falls under the category of benzotriazines, a class of compounds known for their diverse chemical reactivity and biological activities. Its classification as a heterocyclic compound highlights its structural complexity and potential utility in various chemical reactions.
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- typically involves several key steps:
The synthesis may require specific solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to optimize yields and reaction rates. In industrial settings, continuous flow reactors may be employed to enhance efficiency and ensure consistent product quality.
The molecular structure of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- can be represented as follows:
This indicates that the compound consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom.
The structural formula reveals the arrangement of atoms within the molecule and highlights functional groups that contribute to its reactivity and biological activity. The presence of both hydroxyl and fluorine groups enhances its potential as a pharmacophore in drug development.
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- can participate in various chemical reactions:
For these reactions:
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction could disrupt signal transduction pathways or interfere with DNA replication processes.
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- is typically characterized by its solubility in organic solvents such as dimethylformamide. Its melting point and boiling point data are crucial for handling and application in laboratory settings.
The compound exhibits stability under ambient conditions but may react under specific circumstances due to its functional groups. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
1,2,3-Benzotriazin-4(3H)-one, 6-fluoro-3-hydroxy- has several applications across different scientific domains:
The 1,2,3-benzotriazin-4(3H)-one scaffold emerged as a privileged structure in medicinal chemistry following initial investigations into heterocyclic compounds with potential biological activity. Early studies focused on unsubstituted benzotriazinones like 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4) and its 3-hydroxy derivative (HOOBt, CAS 28230-32-2), primarily as coupling reagents in peptide synthesis due to their ability to minimize racemization [8]. The discovery of diverse bioactivities in structurally complex natural products containing N-heterocyclic motifs prompted systematic exploration of benzotriazinone derivatives as pharmacophores [3] [5]. By the early 2000s, research expanded significantly with benzotriazinones appearing as core structures in patent literature targeting neurological disorders, reflecting their growing importance in central nervous system drug discovery [5]. The scaffold’s versatility stems from its balanced physicochemical properties, capacity for hydrogen bonding via N-H and C=O groups, and synthetic accessibility through established routes like diazotization of anthranilic acid derivatives [2] [3].
Table 1: Evolution of Benzotriazinone Derivatives in Medicinal Chemistry
Time Period | Key Derivatives | Primary Research Focus | Significant Advances |
---|---|---|---|
1970s-1980s | Unsubstituted 1,2,3-benzotriazin-4(3H)-one; 3-Hydroxy derivatives (HOOBt) | Peptide coupling reagents | Reduction of racemization in amide bond formation |
1990s-2000s | 3-Amino; 3-Alkoxy; 7-Substituted derivatives | Bioactivity exploration | Identification of kinase inhibition; Antibacterial activity |
2010s-Present | 6-Fluoro; 7-Fluoro; 3-Hydroxy-6-fluoro derivatives | Targeted CNS therapeutics | GPR139 modulation; Improved blood-brain barrier penetration |
The strategic introduction of fluorine atoms, particularly at the C6 position (6-fluoro substitution), represents a pivotal advancement in optimizing benzotriazinone-based therapeutics. Fluorine's strong electronegativity and small atomic radius induce profound effects on molecular properties: 1) Enhanced metabolic stability through blockade of cytochrome P450-mediated oxidation at the electron-deficient C6 position, significantly improving pharmacokinetic profiles; 2) Modulation of lipophilicity (log P), facilitating improved blood-brain barrier penetration for CNS-targeted agents like GPR139 modulators [5]; 3) Subtle electronic effects on the triazinone ring system, increasing hydrogen-bond acceptor strength of adjacent carbonyl and N-oxide groups by 0.2-0.5 kcal/mol, thereby strengthening target binding interactions; and 4) Conformational steering via orthogonal dipoles affecting molecular packing in crystal structures [3] [5]. Comparative studies of fluorinated versus non-fluorinated benzotriazinones demonstrate up to 10-fold increases in in vitro potency and enhanced selectivity profiles against off-target receptors, validating the 6-fluoro substitution as a critical design element [5].
Table 2: Impact of 6-Fluoro Substitution on Benzotriazinone Properties
Molecular Property | Effect of 6-Fluoro Substitution | Biological Consequence |
---|---|---|
Metabolic Stability | ↑ 2-5 fold (blocked aromatic oxidation) | Improved plasma half-life |
Lipophilicity (log D₇.₄) | ↑ 0.3-0.6 log units | Enhanced membrane permeability |
Hydrogen Bond Acceptor Strength | ↑ for C4=O (β-effect) | Stronger target binding affinity |
σₘ Electronic Parameter | +0.34 (moderate electron withdrawal) | Tuned electronic distribution for receptor complementarity |
Aqueous Solubility | ↓ 20-40% (mitigated by 3-OH group) | Optimized balance for formulation |
The 3-hydroxy functionalization (N-OH) introduces distinctive chemical and pharmacological features that differentiate it from 3-H, 3-alkoxy, or 3-amino analogues. Key rationales include: 1) Formation of intramolecular hydrogen bonds between the N3-hydroxy group and adjacent N2 atom, creating a pseudo-six-membered ring that stabilizes specific tautomeric forms and enhances molecular planarity critical for receptor recognition [8]; 2) Generation of a potent hydrogen-bond donor/acceptor system capable of forming bidentate interactions with biological targets, as evidenced in crystal structures of protein-bound complexes; 3) Increased acidity (pKa ~7.78) relative to non-hydroxylated analogues, enabling pH-dependent solubility profiles advantageous for formulation [2]; and 4) Facilitation of oxidative activation pathways potentially relevant to prodrug strategies. The 3-hydroxy group also imparts characteristic chemical reactivity exploited in synthetic chemistry, notably its propensity to form activated esters with carboxylic acids in the presence of dehydrating agents—a property that inspired its investigation as a potential warhead in targeted covalent inhibitors [8]. Unlike simple benzotriazinones, the 3-hydroxy derivatives exhibit complex tautomeric equilibria involving 3-hydroxy-4-oxo (lactam) and 4-hydroxy-3-oxo (lactim) forms, enabling diverse binding modalities with biological targets [2] [6].
Despite promising attributes, 6-fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one remains underexplored relative to its non-fluorinated counterpart (HOOBt) and other 6-substituted derivatives. Critical knowledge gaps driving current research include: 1) Synthetic Challenges: Developing regioselective routes to introduce fluorine before ring closure to avoid electrophilic aromatic substitution limitations, with current methods yielding mixtures requiring chromatographic separation [3]; 2) Tautomeric Behavior: Understanding the electronic influence of the 6-fluoro group on the keto-enol equilibrium (lactam-lactim tautomerism), which directly impacts hydrogen-bonding patterns and molecular geometry; 3) Structure-Activity Relationships (SAR): Systematic evaluation of how the combined 6-fluoro/3-hydroxy substitution affects binding to neurological targets like GPR139 versus kinases or microbial enzymes [5]; 4) Physicochemical Profiling: Quantitative determination of solubility (predicted ≤1 mg/mL in water), melting point (estimated 184-189°C based on analogue data [2]), and stability across pH gradients; and 5) Biological Screening: Lack of comprehensive data on its activity as a standalone pharmacophore rather than a synthetic intermediate. Current research objectives prioritize establishing efficient synthesis protocols (e.g., diazotization of 5-fluoro-2-aminobenzohydroxamic acid derivatives), computational modeling of tautomeric preferences, and initial screening against CNS targets where fluorinated heterocycles show promise [3] [5].
Table 3: Key Knowledge Gaps and Research Priorities for 6-Fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one
Knowledge Gap | Current Status | Research Priority |
---|---|---|
Synthetic Methodology | Limited regioselectivity; Multi-step sequences | Develop one-pot diazotization-cyclization of 5-fluoroanthranilic acid derivatives |
Tautomeric Equilibrium | Presumed lactam-dominated; Unquantified | Computational (DFT) and spectroscopic (¹⁵N-NMR) quantification |
Target Engagement | Hypothesized GPR139 modulation | Screening against CNS target panels |
Solubility-Profile | Predicted low aqueous solubility | Salt formation (Na⁺, K⁺) and co-crystal engineering |
Biological Activity Data | Primarily as peptide coupling auxiliary | Evaluation as standalone bioactive scaffold |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2